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Compound of Interest

Compound Name: 2-Acetylamino-5-iodopyridine

Cat. No.: B1301817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-
Acetylamino-5-iodopyridine (also known as N-(5-iodopyridin-2-yl)acetamide), a compound of

interest in pharmaceutical research and development. Due to the limited availability of public

experimental spectra for this specific molecule, this document presents a combination of key

identifiers and predicted spectroscopic data based on the analysis of structurally similar

compounds and established spectroscopic principles. This guide also outlines the standard

experimental protocols for acquiring such data.

Compound Identification
Parameter Value

Chemical Name 2-Acetylamino-5-iodopyridine

Synonyms N-(5-Iodopyridin-2-yl)acetamide

CAS Number 66131-78-0[1][2]

Molecular Formula C₇H₇IN₂O[1][3]

Molecular Weight 262.05 g/mol [1][3]

Melting Point 156-158 °C[2][3]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Acetylamino-5-
iodopyridine. These predictions are derived from the known spectral data of analogous

compounds, such as 2-acetylaminopyridine, 2-amino-5-iodopyridine, and N-(5-bromopyridin-2-

yl)acetamide, and are intended to serve as a reference for experimental validation.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Predicted data in CDCl₃ at 400 MHz.

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.3 Doublet 1H H-6 (Pyridine)

~8.1 Doublet of Doublets 1H H-4 (Pyridine)

~7.9 Doublet 1H H-3 (Pyridine)

~7.5 Broad Singlet 1H NH (Amide)

~2.2 Singlet 3H CH₃ (Acetyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Predicted data in CDCl₃ at 100 MHz.
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Chemical Shift (δ) ppm Assignment

~169 C=O (Amide)

~152 C-2 (Pyridine)

~148 C-6 (Pyridine)

~145 C-4 (Pyridine)

~112 C-3 (Pyridine)

~85 C-5 (Pyridine)

~25 CH₃ (Acetyl)

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H Stretch (Amide)

~3050 Weak C-H Stretch (Aromatic)

~1690 Strong C=O Stretch (Amide I)

~1580 Medium
C=C/C=N Stretch (Pyridine

Ring)

~1540 Medium N-H Bend (Amide II)

~1250 Medium C-N Stretch

~820 Strong C-H Out-of-Plane Bend

~600 Medium C-I Stretch

MS (Mass Spectrometry)
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m/z Relative Intensity (%) Assignment

262 High [M]⁺ (Molecular Ion)

220 Moderate [M - C₂H₂O]⁺

194 Low [M - C₂H₃NO]⁺

93 High [C₅H₃IN]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 2-Acetylamino-5-iodopyridine.

Synthesis of 2-Acetylamino-5-iodopyridine
A common route to synthesize 2-Acetylamino-5-iodopyridine involves the acetylation of 2-

amino-5-iodopyridine.

Starting Material: 2-amino-5-iodopyridine.

Reagents: Acetic anhydride or acetyl chloride, and a base such as pyridine or triethylamine.

Procedure:

Dissolve 2-amino-5-iodopyridine in a suitable solvent (e.g., dichloromethane or

tetrahydrofuran).

Cool the solution in an ice bath.

Slowly add acetic anhydride or acetyl chloride to the stirred solution.

If necessary, add a base to neutralize the acid byproduct.

Allow the reaction to warm to room temperature and stir for several hours.

Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of

sodium bicarbonate.

Extract the product with an organic solvent.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Acetylamino-5-
iodopyridine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR

tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

2. Infrared (IR) Spectroscopy:

Sample Preparation:
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Solid State (ATR): Place a small amount of the solid sample directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide

(KBr) and press into a thin pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Perform a background subtraction.

3. Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion, or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray

ionization (ESI).

Acquisition:

EI-MS: Typically used with GC introduction. The sample is bombarded with electrons

(usually at 70 eV) to induce fragmentation.

ESI-MS: Typically used with LC introduction. The sample is ionized by creating a fine

spray of charged droplets. This is a softer ionization technique that often preserves the

molecular ion.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow Visualization
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The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 2-Acetylamino-5-iodopyridine.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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